ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate is a synthetic organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate typically involves the following steps:
Formation of the Benzotriazole Core: The initial step involves the cyclization of appropriate precursors to form the benzotriazole core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, leading to the formation of 1,2,3-benzotriazole.
Hydrogenation: The benzotriazole core is then subjected to hydrogenation to reduce the aromatic ring, resulting in the tetrahydrobenzotriazole structure.
Benzylation: The tetrahydrobenzotriazole is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: Finally, the benzylated tetrahydrobenzotriazole is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate involves its interaction with various molecular targets. The benzotriazole core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl and ethyl ester groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Ethyl 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylate can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: Lacks the benzyl and ethyl ester groups, resulting in different chemical properties and applications.
1-Benzyl-1H-benzotriazole:
Ethyl 1H-benzotriazole-5-carboxylate: Contains the ester group but lacks the benzyl and tetrahydro functionalities, affecting its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 1-benzyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)13-8-9-15-14(10-13)17-18-19(15)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRUJVTOFVIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)N=NN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127026 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 4,5,6,7-tetrahydro-1-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706437-53-7 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 4,5,6,7-tetrahydro-1-(phenylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706437-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 4,5,6,7-tetrahydro-1-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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